4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a central 5-oxopyrrolidin (pyrrolidinone) ring substituted at the 3-position with a 4-ethoxyphenyl group. The benzamide moiety is further modified with a 4-ethoxy substituent, creating a symmetrical ethoxy substitution pattern.
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-9-5-15(6-10-18)21(25)22-16-13-20(24)23(14-16)17-7-11-19(12-8-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZRCHXQRPKATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group to the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction using an ethoxyphenyl halide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ethoxyphenyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the ethoxy groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is C21H26N2O6S, with a molecular weight of approximately 434.51 g/mol. The compound features several notable structural components:
- Sulfonamide Group : Known for antibacterial properties.
- Pyrrolidinone Core : Potentially confers neuroprotective effects.
- Ethoxy-substituted Phenyl Group : Enhances lipophilicity, influencing pharmacokinetics.
Antitumor Properties
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against A549 lung cancer cells, with IC50 values indicating moderate to high cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 20 |
| HeLa | 18 |
| MCF-7 | 15 |
These findings suggest that the compound may possess antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Anti-inflammatory and Neuroprotective Effects
The sulfonamide group is often associated with anti-inflammatory activity. The compound's structural features suggest potential neuroprotective effects, which are being explored in various models of neurodegeneration. Research indicates that similar compounds can:
- Bind to active sites on target proteins.
- Induce conformational changes that alter enzyme activity.
- Affect downstream biochemical pathways critical for cell survival and proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For example, the compound showed promising results in reducing cell viability in A549 cells, similar to other derivatives tested.
Pharmacological Evaluations
In assessments of its pharmacological profile, the compound has shown potential in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
The ethoxy groups in the target compound distinguish it from analogs with methoxy, propoxy, or other alkoxy substituents. For example:
- N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Entry 6): Shares the ethoxy substitution but lacks the pyrrolidinone ring, instead incorporating a hydroxy-phenylpropan-2-yl backbone.
Table 1: Substituent Effects on Key Properties
Backbone Modifications
The pyrrolidinone ring in the target compound contrasts with analogs bearing alternative cyclic or acyclic backbones:
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (, Entry 8): Incorporates an isopropoxy group and a linear peptide-like chain, which may reduce ring strain compared to pyrrolidinone.
- (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 16): Features an acetate ester, introducing hydrolytic instability but enabling prodrug strategies.
Functional Group Diversity
Other analogs introduce non-alkoxy substituents or heterocycles:
- 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (): Contains a pyrazolo-pyridine core and chlorophenyl group, suggesting divergent biological targets (e.g., kinase inhibition).
Key Research Findings and Gaps
- Structural Trends : Ethoxy substituents in the target compound may offer intermediate lipophilicity compared to methoxy (, Entry 5) or propoxy (, Entry 7) analogs, though experimental logP data are lacking.
- Biological Data: No direct activity data for the target compound are provided in the evidence. However, benzamide derivatives with similar backbones (e.g., , Entries 15–17) are often explored as protease inhibitors or antimicrobial agents.
Biological Activity
4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, with CAS Number 896281-93-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H24N2O4, with a molecular weight of 368.4 g/mol. The compound features a pyrrolidine ring, which is significant in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896281-93-9 |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide compounds, such as this compound, exhibit antiviral properties against various viral strains. For instance, compounds with similar structures have shown effectiveness against Ebola and Marburg viruses, suggesting that modifications in the benzamide structure can enhance antiviral activity .
Mechanism of Action:
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral entry into host cells. In vitro assays have demonstrated that certain analogs can significantly reduce viral load in infected cells, highlighting their potential as therapeutic agents .
Anticancer Activity
There is emerging evidence that benzamide derivatives can also exhibit anticancer properties. The structural components of this compound may interact with specific cellular pathways involved in tumor growth and proliferation. For example, some studies have reported that related compounds inhibited RET kinase activity, which is implicated in various cancers .
Case Studies
-
Ebola Virus Inhibition:
A study evaluating various benzamide derivatives found that certain compounds demonstrated EC50 values less than 10 μM against Ebola virus pseudoviruses. This suggests that structural modifications can enhance potency against filoviruses . -
RET Kinase Inhibition:
Research on related benzamide compounds revealed significant inhibition of RET kinase activity, with implications for cancer therapy. The study indicated that specific modifications to the benzamide structure could lead to improved selectivity and potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, and how can its purity be validated?
- Methodology : A common approach involves coupling reactions between activated benzamide derivatives and substituted pyrrolidinone intermediates. For example, O-benzyl hydroxylamine hydrochloride (Oakwood Chemical) can act as a nucleophile in the formation of the pyrrolidinone core . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via H/C NMR spectroscopy. Crystallization in acetonitrile or ethyl acetate is recommended to isolate high-purity crystals .
Q. How is the compound’s structure characterized, and what analytical techniques are critical for confirming its identity?
- Methodology : X-ray crystallography (e.g., using APEX2 or SAINT software) resolves the 3D structure, particularly the spatial arrangement of the ethoxy groups and pyrrolidinone ring . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm) .
Advanced Research Questions
Q. What biochemical pathways or targets are hypothesized for this compound, and how can researchers validate these interactions?
- Methodology : Structural analogs (e.g., trifluoromethyl-substituted benzamides) target bacterial enzymes like acyl carrier protein synthase (AcpS-PPTase), critical for fatty acid biosynthesis . To validate:
- Perform enzyme inhibition assays using purified AcpS-PPTase and monitor activity via spectrophotometric methods (e.g., NADH oxidation).
- Use molecular docking (AutoDock Vina) to predict binding affinities at the enzyme’s active site .
Q. How should researchers design experiments to address contradictions in reported reactivity or bioactivity data?
- Methodology : Contradictions may arise from variations in reaction conditions (e.g., solvent polarity, temperature). To resolve:
- Replicate experiments under standardized conditions (e.g., anhydrous DMF at 80°C for amide coupling).
- Use LC-MS to track side products (e.g., hydrolyzed ethoxy groups) and adjust protecting-group strategies .
Q. What experimental challenges arise in scaling up the synthesis, and how can they be mitigated?
- Methodology : Scaling from milligram to gram-scale synthesis introduces challenges like exothermic reactions and impurities. Solutions include:
- Using continuous flow reactors for better temperature control.
- Implementing inline FT-IR or PAT (Process Analytical Technology) to monitor reaction progress .
Q. How does the compound’s chemical reactivity (e.g., oxidation, substitution) influence its stability in biological assays?
- Methodology : The ethoxy groups are susceptible to oxidative degradation. To assess stability:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Modify the structure with electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Perform a hazard analysis (e.g., NFPA ratings) before synthesis. Key protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
